molecular formula C16H9Cl2NO B12918482 1-Chloro-4-phenylisoquinoline-3-carbonyl chloride CAS No. 89928-71-2

1-Chloro-4-phenylisoquinoline-3-carbonyl chloride

Cat. No.: B12918482
CAS No.: 89928-71-2
M. Wt: 302.2 g/mol
InChI Key: NBCDQHYGNVXNIZ-UHFFFAOYSA-N
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Description

1-Chloro-4-phenylisoquinoline-3-carbonyl chloride is a chemical compound with the molecular formula C16H9Cl2NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a chloro group and a phenyl group attached to the isoquinoline ring, along with a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-phenylisoquinoline-3-carbonyl chloride typically involves the chlorination of 4-phenylisoquinoline-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-phenylisoquinoline-3-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

    Amides and Esters: Formed through substitution reactions.

    Aldehydes and Alcohols: Resulting from reduction reactions.

    Phenolic Derivatives: Produced via oxidation reactions.

Scientific Research Applications

1-Chloro-4-phenylisoquinoline-3-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of potential therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-phenylisoquinoline-3-carbonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. Additionally, the phenyl and isoquinoline moieties may engage in π-π interactions with aromatic residues in the target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-methylisoquinoline-3-carbonyl chloride
  • 1-Chloro-4-phenylisoquinoline-3-carboxylic acid
  • Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate

Uniqueness

1-Chloro-4-phenylisoquinoline-3-carbonyl chloride is unique due to its specific combination of functional groups and structural features. The presence of both a chloro group and a carbonyl chloride group on the isoquinoline ring allows for diverse chemical reactivity and potential applications in various fields. Its ability to form covalent bonds with proteins and engage in π-π interactions makes it a valuable compound for biochemical and medicinal research.

Properties

CAS No.

89928-71-2

Molecular Formula

C16H9Cl2NO

Molecular Weight

302.2 g/mol

IUPAC Name

1-chloro-4-phenylisoquinoline-3-carbonyl chloride

InChI

InChI=1S/C16H9Cl2NO/c17-15-12-9-5-4-8-11(12)13(14(19-15)16(18)20)10-6-2-1-3-7-10/h1-9H

InChI Key

NBCDQHYGNVXNIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)Cl)C(=O)Cl

Origin of Product

United States

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